S-Nicotine-5-carboxaldehyde

Organic Synthesis Medicinal Chemistry Nicotinic Ligands

S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) is an enantiomerically pure chiral derivative of nicotine featuring a carboxaldehyde functional group at the 5-position of the pyridine ring. This structural modification positions it as a versatile synthetic intermediate for generating novel nicotinic acetylcholine receptor (nAChR) ligands and a specialized tool for exploring structure-activity relationships.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 852238-97-2
Cat. No. B019093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Nicotine-5-carboxaldehyde
CAS852238-97-2
Synonyms5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarboxaldehyde; 
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC(=C2)C=O
InChIInChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1
InChIKeyUNEQTJXXUQPCGD-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy S-Nicotine-5-carboxaldehyde (CAS 852238-97-2): A Specialized Nicotinic Intermediate for Chemical Synthesis and Pharmacological Research


S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) is an enantiomerically pure chiral derivative of nicotine featuring a carboxaldehyde functional group at the 5-position of the pyridine ring [1]. This structural modification positions it as a versatile synthetic intermediate for generating novel nicotinic acetylcholine receptor (nAChR) ligands and a specialized tool for exploring structure-activity relationships . The presence of the aldehyde moiety enables distinct synthetic transformations not possible with the parent alkaloid or its major metabolites, defining its unique role in research applications [2].

Chiral enantiopure intermediate
Stereochemical control for nAChR ligand studies
5-carboxaldehyde reactive handle
Enables unique synthetic transformations
Nicotinic ligand diversification
Access novel analogs not attainable from nicotine

Why S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) Cannot Be Replaced by Nicotine, Cotinine, or Other Common Analogs


Generic substitution among nicotinic ligands fails due to the high specificity of both receptor binding sites and synthetic pathways. The 5-carboxaldehyde group on S-Nicotine-5-carboxaldehyde (CAS 852238-97-2) introduces a reactive handle absent in nicotine, cotinine, or nornicotine, enabling its use as a key intermediate in synthesizing novel, more selective nAChR modulators [1]. Furthermore, its interaction with nAChR subtypes, including the muscle-type receptor, is distinct, and it has been shown to inhibit nicotine-induced signaling, indicating a different pharmacological profile that cannot be replicated by simple agonists [2]. Its primary utility lies in its unique chemistry and distinct biological activity, not as a direct replacement for other compounds.

Target S-Nicotine-5-carboxaldehyde
Nicotine / Cotinine / Nornicotine Reactive aldehyde handle absent; synthetic routes and nAChR modulation profile may not transfer
Target S-Nicotine-5-carboxaldehyde
Nicotine / Simple Agonists Distinct activity: reported inhibition of nicotine-induced signaling suggests non-interchangeable pharmacological profile

Quantitative Evidence Guide: Comparative Pharmacology and Synthesis of S-Nicotine-5-carboxaldehyde (CAS 852238-97-2)


S-Nicotine-5-carboxaldehyde as a Substrate for Selective Nicotine Analogue Synthesis via Intramolecular Cycloaddition

S-Nicotine-5-carboxaldehyde possesses a 5-carboxaldehyde group, enabling its use as a key intermediate in an intramolecular [3+2] cycloaddition reaction. This synthetic route allows for the efficient and novel construction of nicotine and diverse analogues . In contrast, common comparators like nicotine and cotinine lack this aldehyde moiety, precluding their use in this specific transformation.

Synthetic utility
Class-level
Substrate for intramolecular [3+2] cycloaddition; enables diverse analog synthesis
Supports synthetic route design
Verify in synthetic context; comparator nicotine/cotinine lack aldehyde
Organic Synthesis Medicinal Chemistry Nicotinic Ligands

Potency at Muscle-Type Nicotinic Acetylcholine Receptors (nAChRs)

In a functional assay at the human muscle-type nicotinic acetylcholine receptor (subtype TE671), S-Nicotine-5-carboxaldehyde exhibited an EC50 of 30,000 nM [1]. This provides a quantitative measure of its agonist potency at this specific peripheral receptor subtype. This contrasts with its potential role as an inhibitor of nicotine-induced signaling at other subtypes, as suggested elsewhere [2].

nAChR TE671 EC50
Class-level
30,000 nM
Baseline potency for peripheral muscle-type nAChR
Functional assay context
Receptor Pharmacology nAChR Functional Assay

Lack of Significant Anthelmintic Activity in a Functional Egg Hatch Assay

In an egg hatch assay against the pig roundworm Ascaris suum, S-Nicotine-5-carboxaldehyde demonstrated very low potency, with an EC50 value of 11,500 nM [1]. This provides a quantitative baseline for its lack of activity in this specific biological context, which is valuable for researchers screening against parasitic nematodes.

Anthelmintic EC50
Cross-study
11,500 nM
Establishes low activity baseline for anthelmintic screening
Egg hatch assay (Ascaris suum)
Parasitology Anthelmintic Drug Discovery Functional Assay

Research Applications of S-Nicotine-5-carboxaldehyde (CAS 852238-97-2): From Synthesis to Receptor Profiling


As a Key Intermediate for Diversified Nicotinic Ligand Synthesis

S-Nicotine-5-carboxaldehyde is an ideal starting material for synthetic chemistry efforts focused on generating novel nicotinic acetylcholine receptor ligands. Its 5-carboxaldehyde group enables unique synthetic transformations, such as intramolecular [3+2] cycloadditions, to create structurally diverse analogues that cannot be accessed from nicotine or its major metabolites .

In Pharmacological Profiling of Peripheral and Neuronal nAChR Subtypes

Researchers studying the pharmacology of nicotinic acetylcholine receptors can utilize S-Nicotine-5-carboxaldehyde to establish functional activity profiles. Its documented EC50 value of 30,000 nM at the muscle-type nAChR provides a key reference point for evaluating subtype selectivity . Furthermore, its potential role in inhibiting nicotine-induced signaling suggests a more complex pharmacological role beyond simple agonism [1].

As a Reference Compound in Anthelmintic Drug Discovery Programs

In the field of parasitology, the characterized low potency of S-Nicotine-5-carboxaldehyde in an Ascaris suum egg hatch assay (EC50 = 11,500 nM) makes it a useful reference compound . It can be employed as a baseline control when screening and optimizing new nicotinic derivatives for potential anthelmintic activity.

Application
Selection Property
Validation Focus
Nicotinic ligand diversification
Reactive 5-carboxaldehyde handle for cycloaddition
Synthetic route efficiency and analog diversity
nAChR subtype profiling
Chiral intermediate with defined nAChR activity profile
Subtype-specific functional assay review
Anthelmintic screening reference
Characterized low baseline activity
Negative control reference for egg hatch assays

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